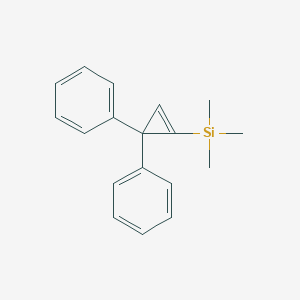
(3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane, also known as DCTMS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DCTMS is a silane-based compound that is commonly used as a reagent in organic synthesis. Its unique structure and properties make it a valuable tool in the development of new drugs, materials, and technologies.
Mechanism of Action
The mechanism of action of (3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. It may also work by inducing apoptosis, or programmed cell death, in cancer cells. Further research is needed to fully understand the mechanism of action of (3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane.
Biochemical and Physiological Effects:
(3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases. (3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane has also been studied for its potential use in the development of new materials and technologies.
Advantages and Limitations for Lab Experiments
One of the primary advantages of (3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane is its stability and purity, which make it a reliable reagent in organic synthesis. It is also relatively easy to synthesize, making it accessible to researchers. However, (3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane can be expensive to produce, which may limit its use in some experiments.
Future Directions
There are many potential future directions for research on (3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane. One area of interest is the development of new cancer treatments based on its anti-cancer properties. Researchers may also explore its use in the development of new materials and technologies. Further studies are needed to fully understand the mechanism of action of (3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane and its potential applications in scientific research.
Synthesis Methods
The synthesis of (3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane can be achieved through a variety of methods, including the reaction of trimethylsilyl chloride with diphenylcyclopropenone or the reaction of (3,3-Diphenyl-1-cyclopropen-1-yl)magnesium bromide with trimethylchlorosilane. These methods result in the formation of a white crystalline solid that is highly pure and stable.
Scientific Research Applications
(3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane has been extensively studied for its potential applications in scientific research. One of its primary uses is as a reagent in organic synthesis, where it can be used to create new compounds and materials. (3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane has also been shown to have anti-cancer properties, making it a promising candidate for the development of new cancer treatments.
properties
CAS RN |
173595-34-1 |
|---|---|
Molecular Formula |
C18H20Si |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
(3,3-diphenylcyclopropen-1-yl)-trimethylsilane |
InChI |
InChI=1S/C18H20Si/c1-19(2,3)17-14-18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,1-3H3 |
InChI Key |
VCUAUHPGSYRJFK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C[Si](C)(C)C1=CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
synonyms |
(3,3-Diphenyl-1-cyclopropen-1-yl)(trimethyl)silane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B66235.png)
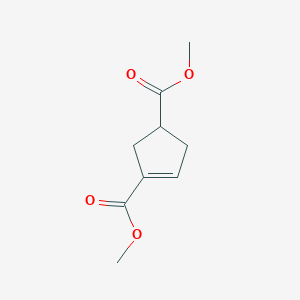
![(S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B66237.png)
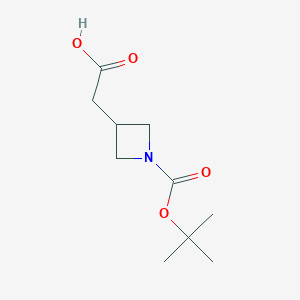
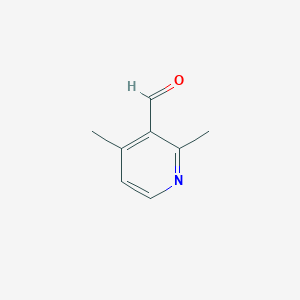
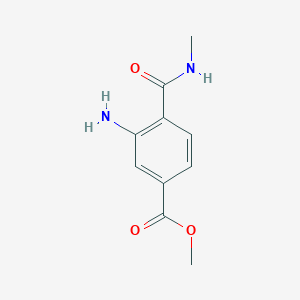
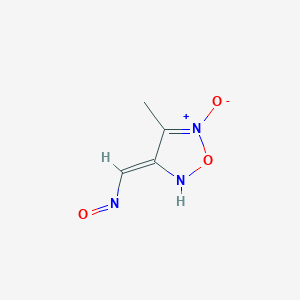
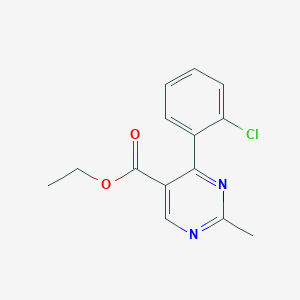
![(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B66250.png)
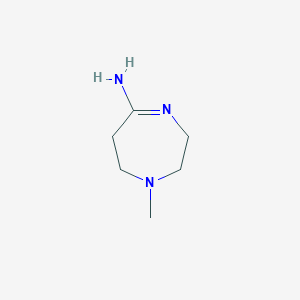
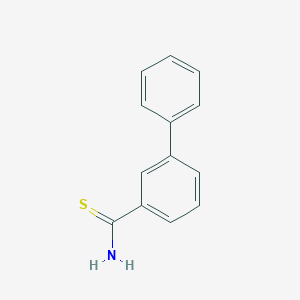
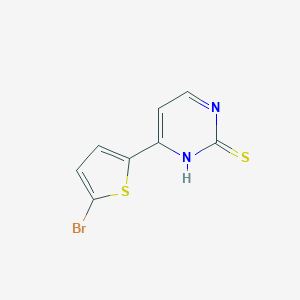
![4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B66266.png)
![N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide](/img/structure/B66268.png)